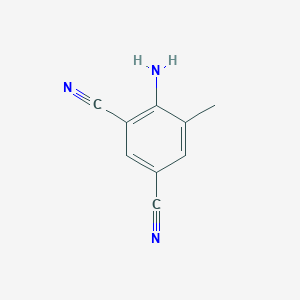
4-Amino-5-methylisophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-methylisophthalonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 .
Molecular Structure Analysis
The molecular structure of 4-Amino-5-methylisophthalonitrile consists of a benzene ring substituted with an amino group, a methyl group, and two nitrile groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
4-Amino-5-methylisophthalonitrile is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
One application area of isophthalonitrile derivatives includes their use in the synthesis of novel materials with specific properties. For instance, Zeng et al. (2007) described the synthesis and curing of a novel amino-containing phthalonitrile derivative, showcasing its potential in creating materials with outstanding heat resistance due to its self-promotion curing behavior (Zeng et al., 2007). This highlights the relevance of such compounds in developing high-performance polymers and composites, particularly in industries requiring materials that withstand extreme temperatures.
Catalysis and Chemical Reactions
Isophthalonitrile derivatives also find applications in catalysis and facilitating chemical reactions. Hamdi et al. (2017) demonstrated the use of metallophthalocyanines as potent heterogeneous catalysts in the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, employing a modified Biginelli-type reaction (Hamdi et al., 2017). The study found cobalt (II)-phthalocyanine to be particularly effective, highlighting the utility of these compounds in enhancing the efficiency and yield of chemical transformations.
Biomedical Research
In the context of biomedical research, phthalonitrile derivatives are explored for their potential therapeutic applications. Duan et al. (2010) investigated zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties for their photodynamic activity against cancer cells (Duan et al., 2010). The study revealed the compounds' effectiveness in generating singlet oxygen and their selective affinity towards certain cellular components, suggesting their potential in photodynamic therapy for cancer treatment.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-5-methylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAUXOUQCHCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-methylisophthalonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

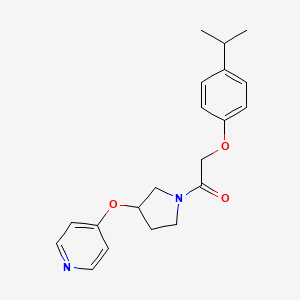
![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
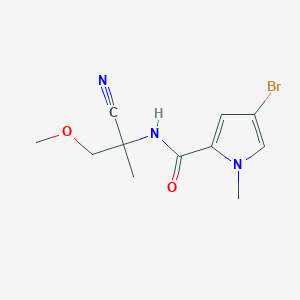



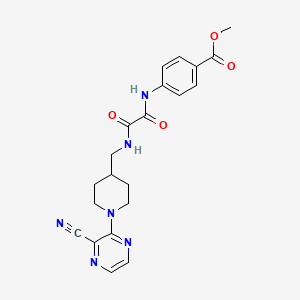
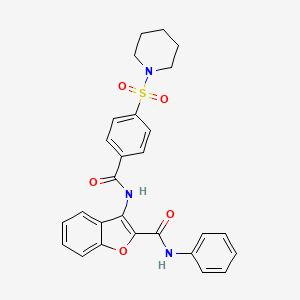


![N-(2,5-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2842748.png)
![5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842749.png)
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)